1-Pentanone, 2-bromo-1-(4-methylphenyl)-
Overview
Description
1-Pentanone, 2-bromo-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of 1-pentanone, featuring a bromine atom and a 4-methylphenyl group attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanone, 2-bromo-1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the bromination of 1-(4-methylphenyl)-1-pentanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 2-bromo-1-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
1-Pentanone, 2-bromo-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 2-bromo-4-methyl-1-phenyl-: Similar structure but with a different substitution pattern on the phenyl ring.
2-Bromo-1-(4-methylphenyl)-1-propanone: A shorter carbon chain compared to 1-Pentanone, 2-bromo-1-(4-methylphenyl)-.
Uniqueness
1-Pentanone, 2-bromo-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-3-4-11(13)12(14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSCHJZYMDGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283673 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850352-48-6 | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850352-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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